molecular formula C13H15N3O2S B2515043 2-(1,1-Dioxothiolan-3-yl)-4-phenylpyrazol-3-amine CAS No. 318958-88-2

2-(1,1-Dioxothiolan-3-yl)-4-phenylpyrazol-3-amine

Cat. No. B2515043
CAS RN: 318958-88-2
M. Wt: 277.34
InChI Key: WBJXCHHFPICZHQ-UHFFFAOYSA-N
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Description

The compound “2-(1,1-Dioxothiolan-3-yl)-4-phenylpyrazol-3-amine” is a complex organic molecule. It likely contains a dioxothiolan ring, which is a sulfur-containing heterocycle, attached to a phenylpyrazol group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate have been synthesized through the reaction between amines and carbon disulfide, catalyzed by a strong base .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For example, a similar compound, 2-[(1,1-dioxothiolan-3-yl)amino]acetic acid, contains 23 atoms including 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Pesticides and Fungicides

Dithiocarbamates, including potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate , exhibit pesticidal properties. They are effective against a range of pests, including insects, fungi, and nematodes. The compound acts by inhibiting enzymes essential for pest survival. Researchers have explored its use in crop protection, especially as a fungicide with selective action .

Catalysis

The synthesis of dithiocarbamates involves catalysis by strong bases. Understanding the reaction mechanism and optimizing the synthesis process is crucial. Researchers have explored various solvents (such as ethanol and its mixtures) to enhance yields and purity. This knowledge contributes to the development of efficient synthetic routes .

Mechanism of Action

Target of Action

It’s structurally related compound, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, is known to be an effective fungicide with selective action . This suggests that 2-(1,1-Dioxothiolan-3-yl)-4-phenylpyrazol-3-amine may also target similar biological systems, particularly those involved in fungal growth and development.

Mode of Action

The reaction between amines and carbon disulfide, which is a key step in the synthesis of related compounds, involves catalysis by a strong base . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of dithiocarbamates.

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c14-13-12(10-4-2-1-3-5-10)8-15-16(13)11-6-7-19(17,18)9-11/h1-5,8,11H,6-7,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJXCHHFPICZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=C(C=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxothiolan-3-yl)-4-phenylpyrazol-3-amine

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